L-Glutamic acid, 2-(hydroxymethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
380429-39-0 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
UCEVIADUYUFCFO-ZCFIWIBFSA-N |
SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C(C[C@@](CO)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O |
Synonyms |
(hydroxymethyl)glutamic acid alpha-(hydroxymethyl)glutamic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hydroxymethyl L Glutamic Acid
Enantioselective Synthesis Approaches
Enantioselective synthesis is paramount for producing optically pure α-substituted amino acids like 2-(Hydroxymethyl)-L-glutamic acid. Researchers have developed several strategies that leverage chiral catalysts, auxiliaries, and enzymes to control the stereochemical outcome of the reaction.
Catalytic Michael Addition Strategies
The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction. masterorganicchemistry.com In the context of synthesizing 2-(hydroxymethyl)-L-glutamic acid, enantioselective catalytic Michael additions have been a key strategy. youtube.com This approach typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
A highly enantioselective synthesis of (2S)-α-(hydroxymethyl)-glutamic acid has been accomplished through the catalytic Michael addition of a protected oxazoline (B21484) derivative of glutamic acid. nih.govelsevierpure.com This specific reaction utilizes the phosphazene base BEMP and a chiral phase-transfer catalyst, an (S)-binaphthyl quaternary ammonium (B1175870) salt, to achieve high stereocontrol. nih.gov The reaction proceeds effectively at low temperatures, yielding the desired product with high enantiomeric excess. nih.gov Organocatalytic methods, which use small organic molecules as catalysts, have also become a prominent strategy for enantioselective Michael additions leading to γ-amino acid precursors. nih.govmdpi.com For instance, chiral pyrrolidine (B122466) catalysts paired with acidic co-catalysts can effectively promote the Michael addition of aldehydes to nitroethylene, providing access to γ²-amino acids. nih.gov Furthermore, phosphines have been explored as organocatalysts for the Michael-type addition of arylidene-α-amino esters to electrophilic alkenes to generate glutamic acid derivatives. mdpi.com
Table 1: Catalytic Michael Addition for (2S)-α-(Hydroxymethyl)-Glutamic Acid Synthesis nih.gov
| Catalyst System | Substrate | Temperature | Enantiomeric Excess (ee) |
|---|
Improved Schöllkopf Methodology
The Schöllkopf method provides a classic and reliable route for the asymmetric synthesis of α-amino acids. wikipedia.orgyoutube.com The standard methodology involves the formation of a bis-lactim ether from a cyclic dipeptide (a 2,5-diketopiperazine) derived from glycine (B1666218) and a chiral auxiliary, typically valine. wikipedia.org Deprotonation at the glycine unit followed by alkylation occurs with high diastereoselectivity due to the steric shielding from the bulky isopropyl group of the valine auxiliary. wikipedia.org The final step is an acidic hydrolysis that cleaves the dipeptide to yield the desired chiral amino acid methyl ester, which can then be separated. wikipedia.org
An improved Schöllkopf methodology has been successfully employed for the synthesis of (2S)-α-(hydroxymethyl)-glutamic acid. researchgate.net This adaptation allows for the construction of the critical quaternary α-amino acid center with high stereocontrol, demonstrating the versatility of this classic method when applied to more complex targets. researchgate.net
Chiral Auxiliary-Assisted Diastereoselective Alkylations
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy is widely used in asymmetric synthesis, often providing high predictability and diastereoselectivity. williams.eduresearchgate.net For the synthesis of 2-(hydroxymethyl)-L-glutamic acid, chiral auxiliary-assisted diastereoselective alkylation is a key approach. researchgate.net
The general principle involves attaching a chiral auxiliary to a prochiral substrate. The auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent, such as an alkylating agent, to attack from the less hindered face. williams.edu Evans-type oxazolidinones are among the most widely used auxiliaries. wikipedia.orgresearchgate.net These can be prepared from readily available amino alcohols, and their N-acylated derivatives undergo highly diastereoselective alkylation upon enolization. wikipedia.orgwilliams.edu Camphor-derived lactams are another class of effective auxiliaries for diastereoselective alkylations to form quaternary centers. nih.gov After the stereoselective alkylation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Table 2: Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary Type | Common Precursor | Key Feature |
|---|---|---|
| Oxazolidinones | Amino alcohols | Forms rigid chelated enolates, directing alkylation. wikipedia.orgwilliams.edu |
| Camphorsultams | Camphor | Offers significant steric hindrance for high asymmetric induction. wikipedia.org |
Lipase-Catalyzed Asymmetric Transformations
Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity under mild reaction conditions. rsc.org Lipases, in particular, have been extensively used for the asymmetric synthesis of chiral compounds through the kinetic resolution of racemates. nih.govresearchgate.net
Syntheses from Chiral Pool Precursors
The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This approach leverages the existing chirality of the starting material to build more complex chiral molecules. Common chiral pool precursors include amino acids, sugars, and terpenes. nih.gov
Several syntheses of 2-(hydroxymethyl)-L-glutamic acid have been developed from such precursors. An efficient enantioselective synthesis of the (2R)-enantiomer starts from Garner's aldehyde, a well-known chiral building block derived from D-serine. nih.gov Another prominent precursor is pyroglutamic acid, a cyclized derivative of glutamic acid. thieme-connect.dewikipedia.org L-pyroglutamic acid can be used to synthesize various hydroxyglutamic acid analogues through strategies like electrophilic hydroxylation. nih.gov Monosaccharides, such as xylofuranose, have also been used as the chiral template for the stereoselective synthesis of both enantiomers of α-(hydroxymethyl)glutamic acid. researchgate.netdntb.gov.ua
Table 3: Examples of Chiral Pool Precursors for 2-(Hydroxymethyl)-Glutamic Acid Synthesis
| Chiral Pool Precursor | Derived From | Target Enantiomer/Analogue | Reference |
|---|---|---|---|
| Garner's Aldehyde | D-Serine | (2R)-Hydroxymethyl glutamic acid | nih.gov |
| L-Pyroglutamic Acid | L-Glutamic Acid | (2S,4R)-4-Hydroxy-L-pyroglutamic acid derivatives | nih.gov |
| Xylofuranose | D-Xylose | Both enantiomers of α-(hydroxymethyl)glutamic acid | researchgate.netdntb.gov.ua |
Alternative Synthetic Routes and Transformations
Beyond the more common enantioselective strategies, other innovative methods have been developed for the synthesis of 2-(hydroxymethyl)-L-glutamic acid and its derivatives.
One notable method involves an alkylidene carbene 1,5-C-H insertion reaction to construct the quaternary stereocenter. nih.gov This approach, also starting from Garner's aldehyde, leads to a key cyclopentene (B43876) intermediate. Subsequent oxidative cleavage of this intermediate using ruthenium(III) chloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) directly yields the desired amino bis-acid product. nih.gov
Other transformations on glutamic acid derivatives have also been explored. For example, electrophilic hydroxylation of protected pyroglutamic acid derivatives using reagents like 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555) can introduce a hydroxyl group with high diastereoselectivity. nih.gov These alternative routes highlight the diverse chemical strategies available for accessing this complex and valuable amino acid.
Strategies Involving Aziridine (B145994) Intermediates
The use of aziridine intermediates represents a powerful approach for the asymmetric synthesis of 2-(hydroxymethyl)-L-glutamic acid. Aziridines, as strained three-membered rings, are versatile synthons that can undergo regioselective and stereoselective ring-opening reactions to introduce various functionalities. researchgate.net
One notable strategy involves the use of homochiral aziridine derivatives. For instance, the stereoselective reduction of a ketone precursor can yield a hydroxyaziridine as the major product. Following protection of the hydroxyl group, the aziridine ring can be opened regioselectively. Subsequent catalytic removal of a chiral auxiliary and introduction of a Boc protecting group leads to a key intermediate. The final steps involve the transformation of a hydroxymethyl group into a carboxylate through deacetylation, oxidation, and esterification to afford the protected (2S,3R)- and (2S,3S)-diastereomers of 2-(hydroxymethyl)glutamic acid. nih.gov
Another approach utilizes 2-(carboxymethyl)aziridines as key building blocks. These can be synthesized from the chiral pool or from 2-formylaziridines. researchgate.net The synthesis of aziridine-2,2-dicarboxylates has also been achieved through the 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to α,β-unsaturated malonates. nih.gov These aziridine-based methods provide a robust platform for accessing various stereoisomers of the target molecule with high purity. researchgate.netorganic-chemistry.org
Domino Michael/Dieckmann Processes
A highly efficient and stereoselective synthesis of both enantiomers of α-(hydroxymethyl)glutamic acid (HMG) has been developed utilizing a domino Michael/Dieckmann process. nih.govfigshare.com This key reaction involves a Michael-type addition followed by a Dieckmann condensation, facilitated by the participation of a cyclic carbamate (B1207046) group. nih.govfigshare.comdntb.gov.ua This one-pot reaction sequence allows for the rapid construction of the complex carbon skeleton of HMG with excellent control over the stereochemistry. The process is notable for its atom economy and operational simplicity, making it an attractive method for the large-scale synthesis of these valuable amino acid analogs. nih.govfigshare.com
Oxidative Cleavage Reactions in Stereocenter Construction
Oxidative cleavage reactions are a crucial tool in organic synthesis for the transformation of carbon-carbon double bonds into carbonyl functionalities. masterorganicchemistry.comlibretexts.org In the context of 2-(hydroxymethyl)-L-glutamic acid synthesis, this strategy has been effectively employed for the construction of the key quaternary stereocenter.
One reported enantioselective synthesis starts from Garner's aldehyde and utilizes an alkylidene carbene 1,5-C-H insertion to create a cyclopentene intermediate with the desired stereochemistry. nih.gov The pivotal step is the oxidative cleavage of this cyclopentene. Various conditions have been explored, with the combination of ruthenium(III) chloride (RuCl3) and sodium periodate (NaIO4) proving to be particularly effective, leading directly to the desired bis-acid product. nih.gov This method highlights the power of combining stereoselective C-H insertion with robust oxidative cleavage to access complex amino acid structures.
The choice of oxidizing agent is critical, as it can determine the final oxidation state of the resulting carbonyl groups. youtube.com For instance, ozonolysis followed by a reductive work-up typically yields aldehydes and ketones, while an oxidative work-up or the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) leads to carboxylic acids. masterorganicchemistry.comlibretexts.orgyoutube.com Recently, a light-driven, manganese-catalyzed protocol has been developed for the selective oxidation of alkenes to carbonyls using molecular oxygen, offering a greener alternative. nih.gov
Chemoenzymatic Cascade Reactions
Chemoenzymatic cascade reactions have emerged as a powerful and sustainable approach for the synthesis of complex molecules, including chiral amino acids. researchgate.netresearchgate.netmdpi.com These one-pot multi-step transformations combine the high selectivity of enzymes with the versatility of chemical catalysts, avoiding the need for isolation and purification of intermediates. mdpi.comrsc.org
While specific chemoenzymatic routes directly targeting 2-(hydroxymethyl)-L-glutamic acid are still under development, the principles of this methodology are highly applicable. For example, a multi-enzyme cascade has been successfully used for the asymmetric synthesis of β-methyl amino acids. mdpi.com This process involved a transaminase for the initial oxidation, followed by methylation and subsequent enzymatic transformations. researchgate.netmdpi.com
The general strategy often involves the enzymatic conversion of a readily available starting material, such as a bio-based resource, into a key chiral intermediate. researchgate.net This can then be further elaborated through chemical or additional enzymatic steps. The integration of biocatalysis and chemical catalysis within a single pot offers significant advantages in terms of efficiency, reduced waste, and milder reaction conditions. mdpi.comrsc.org
Derivatization Strategies for Functionalization
Protected Derivative Synthesis for Solid Phase Peptide Synthesis
The incorporation of non-proteinogenic amino acids like 2-(hydroxymethyl)-L-glutamic acid into peptides requires the synthesis of suitably protected derivatives compatible with solid-phase peptide synthesis (SPPS). nih.govgoogle.com The most common strategy involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group and acid-labile protecting groups for the side-chain carboxyl and hydroxyl functions. youtube.com
For instance, an orthogonally protected derivative, N-Fmoc-2-(hydroxymethyl)-L-glutamic acid with appropriate side-chain protection, can be synthesized and used directly in Fmoc-based SPPS. researchgate.net The synthesis of such a building block often starts from a commercially available glutamic acid derivative. nih.gov The side-chain carboxyl group can be protected as an allyl ester, and the amino group as a Boc (tert-butyloxycarbonyl) group. The key hydroxymethyl group can then be introduced, and finally, the protecting groups can be swapped to the Fmoc and other compatible groups for SPPS. nih.gov The choice of protecting groups is crucial to ensure their stability during peptide chain elongation and their selective removal during the final cleavage from the resin. google.comacs.org
Generation of Specific Stereoisomers
The biological activity of 2-(hydroxymethyl)glutamic acid is highly dependent on its stereochemistry. Therefore, synthetic methods that allow for the selective generation of specific stereoisomers are of great importance.
Several strategies have been developed to achieve this. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, diastereoselective alkylation of a chiral substrate can be employed to introduce the hydroxymethyl group with a specific stereochemistry. researchgate.net
Molecular and Biochemical Interrogations of 2 Hydroxymethyl L Glutamic Acid
Ligand Interactions and Receptor Binding Studies
2-(Hydroxymethyl)-L-glutamic acid is a derivative of the primary excitatory neurotransmitter, L-glutamate, and as such, its interactions with glutamate (B1630785) receptors are of significant interest. tocris.comwikipedia.org Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. wikipedia.orgnih.gov They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. wikipedia.orgmedchemexpress.com
Group II mGluRs, which include mGluR2 and mGluR3, are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release. wikipedia.orgnih.gov Research has explored various agonists and antagonists for these receptors to understand their physiological roles and therapeutic potential. nih.govnih.gov While specific studies focusing solely on the agonistic or antagonistic properties of 2-(hydroxymethyl)-L-glutamic acid at mGluRs are not extensively detailed in the provided results, the general context of mGluR ligand development involves creating analogues of glutamate to achieve receptor subtype selectivity. For instance, conformationally constrained analogues of glutamate have been synthesized to probe the bioactive conformations required for mGluR activation. tocris.com
The development of selective mGluR ligands is a key area of research for potential treatments of neurological and psychiatric disorders. tocris.combiorxiv.org Agonists for group II mGluRs, for example, have been investigated for their potential in modulating glutamatergic transmission. nih.govnih.gov The structural modification of the glutamate backbone, such as the addition of a hydroxymethyl group, is a common strategy to alter the binding affinity and efficacy of the parent molecule at different receptor subtypes. nih.gov
Table 1: Investigated Ligands for Metabotropic Glutamate Receptors
| Ligand | Receptor Target(s) | Activity |
| L-glutamate | All mGluRs | Endogenous Agonist tocris.com |
| (1S,3R)-ACPD | mGluRs | Agonist tocris.com |
| L-CCG-I | Group II mGluRs | Agonist nih.gov |
| (2R,4R)-APDC | mGluR2/3 | Agonist nih.gov |
| DCG-IV | Group II mGluRs | Agonist nih.gov |
| LY354740 (Eglumetad) | mGluR2/3 | Agonist medchemexpress.combiorxiv.org |
| LY379268 | mGluR2/3 | Agonist nih.gov |
| AIDA | mGluR1 | Antagonist nih.gov |
| MPEP | mGluR5 | Antagonist nih.gov |
| (R,S)-PPG | Group III mGluRs | Antagonist nih.gov |
The stereochemistry of ligands plays a crucial role in determining their selectivity for different receptor subtypes. nih.gov For glutamate receptor ligands, the spatial arrangement of the amino and carboxyl groups is a key determinant of binding affinity and efficacy. The introduction of a hydroxymethyl group at the 2-position of L-glutamic acid creates a new chiral center, leading to the possibility of different stereoisomers.
The precise stereochemical configuration of 2-(hydroxymethyl)-L-glutamic acid would significantly influence its interaction with the binding pockets of various mGluR subtypes. The three-dimensional structure of the ligand must be complementary to the receptor's binding site to elicit a functional response. nih.gov For instance, research on other glutamate analogues has demonstrated that different diastereomers can exhibit markedly different activities, with one isomer acting as a potent agonist while another may be inactive or even an antagonist. nih.gov The synthesis of specific stereoisomers, such as (2R)-hydroxymethyl glutamic acid, allows for the investigation of how the spatial orientation of the hydroxymethyl group affects receptor binding and selectivity. nih.gov
Enzymatic Transformations and Biochemical Reactivity
The hydroxymethyl group in 2-(hydroxymethyl)-L-glutamic acid can influence its recognition and processing by enzymes that typically act on L-glutamate. Enzymes involved in glutamate metabolism, such as glutamate dehydrogenase and aminotransferases, have specific active sites that recognize the structure of L-glutamate. nih.gov The presence of the additional hydroxymethyl group could either enhance or hinder the binding of the molecule to these enzymes.
For example, the vitamin K-dependent gamma-glutamyl carboxylase recognizes specific glutamate residues in precursor proteins for carboxylation. nih.gov The binding of glutamate-containing substrates is essential for the enzyme's activity. nih.gov It is plausible that 2-(hydroxymethyl)-L-glutamic acid could act as a substrate or an inhibitor for such enzymes, depending on how the hydroxymethyl group interacts with the enzyme's active site. Similarly, enzymes like serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of serine to glycine (B1666218), utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and recognize the amino acid backbone. wikipedia.org While SHMT's primary substrate is serine, the structural similarity of 2-(hydroxymethyl)-L-glutamic acid to amino acids suggests potential interactions with various amino acid-metabolizing enzymes.
Table 2: Key Enzymes in Glutamate Metabolism
| Enzyme | Function |
| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible conversion of L-glutamate to α-ketoglutarate and ammonia (B1221849). nih.gov |
| Glutamate-Oxaloacetate Transaminase (GOT) | Transfers an amino group from glutamate to oxaloacetate. nih.gov |
| Glutamate-Pyruvate Transaminase (GPT) | Transfers an amino group from glutamate to pyruvate. nih.gov |
| Glutamine Synthetase (GS) | Catalyzes the synthesis of glutamine from glutamate and ammonia. nih.gov |
| Glutamate-cysteine ligase | Catalyzes the first step in glutathione (B108866) synthesis. nih.gov |
| Vitamin K-dependent gamma-glutamyl carboxylase | Carboxylates glutamate residues in specific proteins. nih.gov |
Many enzymes that metabolize amino acids require cofactors for their catalytic activity. wikipedia.org For instance, aminotransferases often utilize pyridoxal phosphate (PLP) to facilitate the transfer of amino groups. wikipedia.org The catalytic mechanism typically involves the formation of a Schiff base between the amino acid and PLP. wikipedia.org If 2-(hydroxymethyl)-L-glutamic acid were to be a substrate for a PLP-dependent enzyme, the hydroxymethyl group could potentially influence the stability of the Schiff base intermediate or the subsequent steps in the catalytic cycle.
The catalytic mechanism of enzymes like serine hydroxymethyltransferase involves the abstraction of a proton and the cleavage of a carbon-carbon bond, facilitated by the PLP cofactor. wikipedia.org The presence of a hydroxymethyl group on the alpha-carbon of glutamate could introduce alternative reaction pathways or alter the rate-limiting step of the enzymatic reaction.
Metabolic Pathway Analysis (Preclinical/Cellular Context)
In a cellular context, 2-(hydroxymethyl)-L-glutamic acid would likely enter the complex network of glutamate metabolism. nih.gov L-glutamate is a central hub in amino acid metabolism, serving as a precursor for the synthesis of other amino acids, nucleotides, and the antioxidant glutathione. nih.govmetabolomicsworkbench.org It is also interconvertible with α-ketoglutarate, a key intermediate in the citric acid cycle. nih.gov
The introduction of 2-(hydroxymethyl)-L-glutamic acid into a cellular system could have several metabolic consequences. It might be recognized by transporters and enzymes involved in glutamate pathways, potentially competing with endogenous L-glutamate. nih.gov Depending on its susceptibility to enzymatic conversion, it could be metabolized into novel downstream products or it could inhibit the normal metabolic flux of glutamate. For example, alterations in glutamate metabolism have been observed in certain disease states, such as gliomas with IDH1 mutations, where levels of glutamate are decreased. nih.gov The metabolic fate of 2-(hydroxymethyl)-L-glutamic acid would need to be traced using techniques like mass spectrometry and NMR to understand its impact on cellular metabolism. mdpi.com
Integration into Glutamate Metabolism Networks
L-glutamate is a pivotal compound in cellular metabolism, acting as a key link between carbon and nitrogen metabolic pathways. nih.gov Its integration into central metabolism is largely governed by a few key networks: the connection to the Krebs cycle (TCA cycle), the glutamate-glutamine cycle, and various transamination reactions. wikipedia.org
Tricarboxylic Acid (TCA) Cycle: Glutamate can be reversibly converted to the TCA cycle intermediate α-ketoglutarate through oxidative deamination, a reaction catalyzed by glutamate dehydrogenase (GDH). nih.govwikipedia.orgyoutube.com This positions glutamate as a significant anaplerotic substrate, capable of replenishing TCA cycle intermediates to support energy production and biosynthesis.
Glutamate-Glutamine Cycle: In the central nervous system, a synergistic cycle operates between neurons and glial cells. Glutamate released into the synapse is taken up by astrocytes and converted to glutamine by glutamine synthetase (GS), an ATP-dependent reaction that incorporates ammonia. nih.govhmdb.cawikipedia.org Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase, completing the cycle and allowing for neurotransmitter recycling and ammonia detoxification. nih.gov
Transamination Reactions: Glutamate is a universal amino group donor in the synthesis of non-essential amino acids. Transaminases (or aminotransferases) catalyze the transfer of glutamate's amino group to various α-keto acids, forming new amino acids and α-ketoglutarate in the process. wikipedia.org
Given its structure as an analog of L-glutamate, 2-(hydroxymethyl)-L-glutamic acid is hypothesized to interact with these networks. The presence of a hydroxymethyl group at the alpha-carbon (C2), the site of deamination and transamination, suggests it could act as a competitive inhibitor or a poor substrate for enzymes like glutamate dehydrogenase and aminotransferases. Its ability to fit into the active sites of these enzymes would determine its metabolic fate and influence on these crucial pathways.
Exploration of Precursor and Metabolite Relationships
The precise biosynthetic and catabolic pathways for 2-(hydroxymethyl)-L-glutamic acid are not well-documented in the literature. However, its structure allows for logical hypotheses regarding its metabolic origins and fate.
Potential Precursors: The synthesis of this molecule likely involves the modification of a glutamate-like backbone. A primary candidate for the addition of the hydroxymethyl group is the enzyme serine hydroxymethyltransferase (SHMT) . SHMT is a pyridoxal phosphate (PLP)-dependent enzyme central to one-carbon metabolism, best known for catalyzing the reversible conversion of serine to glycine, using tetrahydrofolate as the one-carbon acceptor. wikipedia.org The mechanism involves the cleavage of the Cα-Cβ bond of a β-hydroxy amino acid substrate. nih.gov While serine is its primary substrate, SHMT is known to catalyze other reactions. nih.gov It is plausible that L-glutamate could act as a non-canonical substrate, with SHMT or a related transferase catalyzing the addition of a formaldehyde (B43269) unit to the alpha-carbon to form 2-(hydroxymethyl)-L-glutamic acid.
Potential Metabolites: The metabolic fate of 2-(hydroxymethyl)-L-glutamic acid is also speculative.
If it is a substrate for glutamate dehydrogenase , its oxidative deamination would theoretically yield 2-hydroxy-2-ketoglutarate, though the C2 substitution may sterically hinder or prevent this reaction.
The hydroxymethyl group itself could be a target for metabolic modification. Cellular dehydrogenases could potentially oxidize the alcohol to an aldehyde (formyl group) or further to a carboxylic acid, creating a derivative with distinct chemical properties and biological activities.
Alternatively, if the compound is metabolically inert, it would be cleared from the cell or organism largely unchanged. Studies on the related leucine (B10760876) metabolite, β-hydroxy-β-methyl butyrate (B1204436) (HMB), show that a significant portion can be excreted in urine. nih.gov
Cellular Homeostasis and Metabolic Regulation Studies
Cellular homeostasis relies on the tight regulation of metabolic pathways, responding to changes in energy status and substrate availability. Glutamate metabolism is controlled at multiple levels, including allosteric regulation of key enzymes. Glutamate dehydrogenase, for instance, is allosterically activated by ADP (a signal of low energy) and inhibited by GTP (a signal of high energy), ensuring its activity is coupled to the cell's energy needs. nih.govwikipedia.org
While no direct studies on the role of 2-(hydroxymethyl)-L-glutamic acid in cellular homeostasis exist, its potential impact can be inferred from its structure. By acting as a glutamate analog, it could disrupt the delicate balance of glutamate-dependent pathways. For example, if it competitively inhibits GDH, it could uncouple amino acid catabolism from energy production. In glioma cells with mutations in the isocitrate dehydrogenase (IDH1) gene, levels of the oncometabolite 2-hydroxyglutarate are elevated while glutamate levels are decreased, highlighting how a glutamate analog can profoundly alter cellular metabolism. nih.gov It is hypothesized that 2-(hydroxymethyl)-L-glutamic acid could similarly perturb metabolic homeostasis by competing with glutamate for binding to key regulatory enzymes, thereby affecting cellular energy charge, nitrogen balance, and redox status.
Cellular and Subcellular Level Investigations
In Vitro Studies on Enzyme Activity Modulation
There is a lack of published in vitro studies directly measuring the effect of 2-(hydroxymethyl)-L-glutamic acid on the activity of specific enzymes. However, based on its structural similarity to L-glutamate, it is a prime candidate for acting as a competitive inhibitor for enzymes that use glutamate as a substrate. The table below presents a hypothesized summary of its potential interactions with key enzymes in glutamate metabolism.
| Enzyme Target | Metabolic Pathway | Hypothesized Interaction | Rationale |
|---|---|---|---|
| Glutamate Dehydrogenase (GDH) | TCA Cycle Anaplerosis, Amino Acid Catabolism | Competitive Inhibition (Hypothesized) | Structural analog of L-glutamate, the natural substrate. The hydroxymethyl group at C2 may prevent the oxidative deamination reaction. nih.gov |
| Glutamine Synthetase (GS) | Glutamine Synthesis, Ammonia Detoxification | Competitive Inhibition (Hypothesized) | Analog of L-glutamate. Could occupy the glutamate binding site, preventing the synthesis of glutamine. wikipedia.orgnih.gov |
| Aspartate Transaminase (AST) | Amino Acid Metabolism | Competitive Inhibition (Hypothesized) | Recognized as a glutamate analog but the C2 substitution may prevent the transamination process. |
| Alanine Transaminase (ALT) | Amino Acid Metabolism | Competitive Inhibition (Hypothesized) | Recognized as a glutamate analog but the C2 substitution may prevent the transamination process. |
| Glutamate Decarboxylase (GAD) | GABA Synthesis | Competitive Inhibition (Hypothesized) | Analog of L-glutamate, the precursor for the neurotransmitter GABA. wikipedia.org |
Molecular Mechanisms of Cellular Process Modulation
The modulation of cellular processes by 2-(hydroxymethyl)-L-glutamic acid would be a direct consequence of its interaction with metabolic enzymes. The following are potential molecular mechanisms through which it could exert cellular effects, based on the hypothesized enzyme inhibitions.
Disruption of Energy Metabolism: If 2-(hydroxymethyl)-L-glutamic acid inhibits glutamate dehydrogenase (GDH), it would block the entry of glutamate-derived carbons into the TCA cycle. nih.gov In cells that rely on glutamine and glutamate for anaplerosis, such as many cancer cells, this inhibition could lead to a decrease in ATP production and a disruption of cellular energy homeostasis. nih.gov
Impairment of Nitrogen Metabolism and Biosynthesis: By inhibiting glutamine synthetase (GS), the compound would hinder the cell's ability to synthesize glutamine. wikipedia.org Glutamine is not only a proteinogenic amino acid but also a critical nitrogen donor for the synthesis of nucleotides, hexosamines, and other non-essential amino acids. nih.gov Impaired GS activity could therefore slow cell proliferation and disrupt nitrogen balance, leading to an accumulation of toxic ammonia.
Alteration of Neurotransmission: In the nervous system, glutamate is the primary excitatory neurotransmitter, while GABA (synthesized from glutamate) is the primary inhibitory neurotransmitter. wikipedia.org If 2-(hydroxymethyl)-L-glutamic acid were to inhibit glutamate decarboxylase (GAD), it could reduce the synthesis of GABA, potentially leading to an imbalance in excitatory and inhibitory signaling. wikipedia.org
These hypothesized mechanisms underscore the potential of 2-(hydroxymethyl)-L-glutamic acid as a tool for metabolic research. Direct experimental validation is required to confirm these potential interactions and their downstream cellular consequences.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-(hydroxymethyl)-L-glutamic acid |
| L-glutamic acid (Glutamate) |
| α-ketoglutarate |
| L-glutamine |
| Ammonia |
| Serine |
| Glycine |
| Tetrahydrofolate |
| Formaldehyde |
| 2-hydroxyglutarate |
| β-hydroxy-β-methyl butyrate (HMB) |
| Adenosine diphosphate (B83284) (ADP) |
| Guanosine triphosphate (GTP) |
| γ-aminobutyric acid (GABA) |
Analytical and Computational Approaches in Research
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for rationalizing experimental findings and predicting molecular behavior at an atomic level.
Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are used to model the electronic structure of a molecule from first principles. These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. For L-Glutamic acid, 2-(hydroxymethyl)-, DFT calculations could be used to:
Determine the most stable three-dimensional conformation of the molecule.
Calculate the ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental spectra.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties.
Simulate the IR spectrum to corroborate experimental findings and assign vibrational modes.
Research on ¹⁵N-labeled L-glutamic acid has shown that DFT methods (e.g., B3LYP/6-311+G(d,p)) can predict ¹³C chemical shifts and coupling constants that are in good agreement with experimental data, substantiating the power of these computational approaches.
To investigate the potential biological activity of L-Glutamic acid, 2-(hydroxymethyl)-, molecular modeling techniques like docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand (the amino acid derivative) might bind to a biological target, such as an enzyme or receptor.
Molecular Docking: This technique computationally places the ligand into the binding site of a receptor in various orientations and conformations to predict the most favorable binding mode. The output is typically a "docking score," which estimates the binding affinity. This would be a critical first step in screening L-Glutamic acid, 2-(hydroxymethyl)- against known receptors for glutamate (B1630785) or other targets to hypothesize its biological function.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the predicted ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the complex, the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize binding, and the conformational changes that may occur upon binding. This provides a more dynamic and realistic picture of the interaction than static docking alone.
These computational tools are essential for guiding experimental work in drug discovery and chemical biology, allowing for the rational design of new molecules and the formulation of hypotheses about their mechanism of action.
In Silico Screening for Derivative Design
The exploration of novel therapeutic agents often involves the rational design and screening of derivatives of a lead compound. For L-Glutamic acid, 2-(hydroxymethyl)-, a compound with inherent biological interest due to its structural similarity to the neurotransmitter L-glutamic acid, in silico screening methodologies offer a powerful and efficient approach to identify promising derivatives with enhanced or novel activities. While specific in silico screening studies focusing exclusively on L-Glutamic acid, 2-(hydroxymethyl)- as a scaffold are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on the parent compound, L-glutamic acid, and its other derivatives. nih.govnih.gov These studies provide a clear framework for how such computational analyses would be conducted.
The process of in silico derivative design for a molecule like L-Glutamic acid, 2-(hydroxymethyl)- typically follows a structured workflow. Initially, a virtual library of derivatives is generated by modifying the core structure. For L-Glutamic acid, 2-(hydroxymethyl)-, this would involve chemical modifications at the amino group, the carboxyl groups, and the hydroxymethyl group. Software such as Biovia Draw can be utilized to theoretically formulate a diverse range of these derivatives. nih.govnih.gov
Once the virtual library is established, the next phase involves the use of computational tools to predict the physicochemical, pharmacokinetic, and toxicological properties of each designed derivative. nih.gov This step is crucial for filtering out compounds that are unlikely to be successful drug candidates due to poor absorption, distribution, metabolism, excretion (ADME) properties, or high toxicity. Various online platforms and specialized software are employed for these predictions. nih.gov
A key component of in silico screening is molecular docking. nih.govnih.govresearchgate.net This technique predicts the preferred orientation of a ligand (the designed derivative) when bound to a specific biological target, such as an enzyme or a receptor. The strength of this interaction is estimated by a scoring function, which provides a measure of the binding affinity. For derivatives of L-Glutamic acid, 2-(hydroxymethyl)-, potential targets could include enzymes involved in glutamate metabolism, such as glutamine synthetase, or various glutamate receptors. nih.govnih.gov Molecular docking studies can help identify which derivatives are most likely to bind effectively to the target and elicit a biological response. For instance, in studies on glutamic acid derivatives, molecular docking has been used to identify compounds with the potential to act as anticancer agents by inhibiting glutamine synthetase. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another important in silico approach. scispace.comresearchgate.net QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By developing a QSAR model for a series of L-Glutamic acid, 2-(hydroxymethyl)- derivatives, researchers could predict the activity of new, unsynthesized compounds and gain insights into the structural features that are important for their biological effect.
The culmination of this in silico screening process is the selection of a small number of the most promising derivatives for chemical synthesis and subsequent in vitro and in vivo testing. This targeted approach significantly reduces the time and cost associated with traditional drug discovery methods by prioritizing the synthesis of compounds with the highest probability of success.
While direct research on the in silico design of L-Glutamic acid, 2-(hydroxymethyl)- derivatives is limited, the established computational methodologies for glutamic acid and its analogs provide a robust blueprint for future investigations into the therapeutic potential of this specific compound and its derivatives.
| Computational Method | Software/Platform Examples | Objective in Derivative Design | Key Findings from Glutamic Acid Derivative Research |
| Virtual Library Generation | Biovia Draw | To create a diverse set of virtual derivatives of L-Glutamic acid, 2-(hydroxymethyl)- for further screening. | A library of 123 glutamic acid derivatives was theoretically formulated for anticancer research. nih.govnih.gov |
| ADMET Prediction | Various online platforms | To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the designed derivatives. | Nine glutamic acid derivatives were identified with suitable or optimizable properties for further development. nih.gov |
| Molecular Docking | SwissDock, PatchDock, AutoDockVina | To predict the binding affinity and interaction patterns of derivatives with specific biological targets (e.g., glutamine synthetase). | The derivative 4Db6 showed the most intense bioactivity, and its binding site in glutamine synthetase was determined. nih.govnih.gov |
| QSAR Modeling | Not specified in retrieved abstracts | To establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. | QSAR studies on glutamine analogs have provided insights into the substitutional requirements for anticancer activity. scispace.com |
Q & A
Q. What analytical methods are recommended for quantifying L-glutamic acid, 2-(hydroxymethyl)- in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phase conditions (e.g., 0.1% formic acid in water/acetonitrile) to resolve structural isomers. Use internal standards (e.g., 13C-labeled L-glutamic acid analogs) to correct for matrix effects .
- Enzymatic Assays : Adapt UV-based enzymatic protocols (e.g., glutamate dehydrogenase-coupled assays) by validating specificity for the hydroxymethyl derivative via spiked recovery tests in complex samples (e.g., plant tissues, cell lysates) .
Q. How can researchers synthesize and confirm the structural identity of L-glutamic acid, 2-(hydroxymethyl)-?
- Methodological Answer :
- Synthesis : Use regioselective hydroxymethylation of L-glutamic acid precursors under controlled pH (e.g., 8.5–9.0) to minimize side reactions. Protect the α-amino group with tert-butoxycarbonyl (Boc) to direct functionalization at the 2-position .
- Structural Confirmation : Employ high-resolution NMR (1H/13C) to verify the hydroxymethyl group’s position (δ ~3.7–4.1 ppm for -CH2OH) and FTIR for carboxylate stretching (1650–1700 cm⁻¹). Compare with reference spectra from databases like The Merck Index .
Advanced Research Questions
Q. What metabolic pathways or disorders involve L-glutamic acid, 2-(hydroxymethyl)-, and how can its role be experimentally validated?
- Methodological Answer :
- Metabolic Pathway Analysis : Use 13C-labeled L-glutamic acid, 2-(hydroxymethyl)- in tracer studies with cell cultures or animal models. Monitor isotopic enrichment via LC-MS to map incorporation into downstream metabolites (e.g., TCA cycle intermediates) .
- Disease Link : Investigate its accumulation in metabolic disorders (e.g., L-2-hydroxyglutaric aciduria) using urine/serum metabolomics. Validate via knockout models of L2HGDH (L-2-hydroxyglutarate dehydrogenase) to assess enzyme-substrate specificity .
Q. How does the hydroxymethyl group influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (25–40°C) across pH 2–10. Monitor decomposition via HPLC, noting hydrolysis of the hydroxymethyl group at acidic conditions (pH < 3) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) and identify degradation byproducts (e.g., formaldehyde via Schiff base formation) .
Q. How can conflicting data on the compound’s detection in different sample types (e.g., plant vs. mammalian systems) be resolved?
- Methodological Answer :
- Matrix-Specific Optimization : Compare extraction efficiencies using solvents like 80% methanol (for plant tissues) vs. perchloric acid (for mammalian cells). Validate recovery rates with spiked samples and adjust LC-MS ionization parameters (e.g., ESI+ vs. ESI−) .
- Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to datasets from conflicting studies. Identify confounding variables (e.g., cross-reactivity with structurally similar metabolites like 2-hydroxyglutarate) .
Experimental Design Considerations
Q. What quality control measures are critical for ensuring batch-to-batch consistency in synthesized L-glutamic acid, 2-(hydroxymethyl)-?
- Methodological Answer :
- Purity Criteria : Require ≥98% purity (HPLC) with limits on endotoxins (<0.05 EU/mg) for cell culture applications. Include residual solvent analysis (e.g., GC-MS for tert-butyl ether) in Certificates of Analysis (CoA) .
- Stability Protocols : Establish storage conditions (−20°C, desiccated) and shelf-life validation (e.g., 12 months) via stability-indicating assays (e.g., chiral HPLC to monitor racemization) .
Q. How can researchers design dose-response studies to assess the compound’s neuropharmacological effects?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures to evaluate glutamate receptor (e.g., NMDA/AMPA) activation via calcium imaging. Include antagonists (e.g., MK-801) to confirm receptor specificity .
- In Vivo Dosing : Administer intraperitoneally (1–100 mg/kg) in rodent models, monitoring behavioral outcomes (e.g., locomotor activity) and cerebrospinal fluid levels via microdialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
